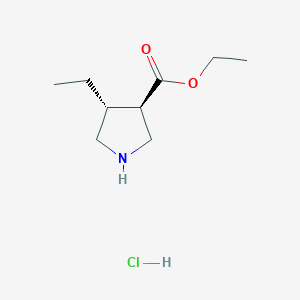

Ethyltrans-4-ethylpyrrolidine-3-carboxylatehcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 4-ethylpyrrolidine-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques and purification methods to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical properties and reactivity.

Ethyl esters: Compounds with ethyl ester functional groups may have comparable reactivity and applications.

Carboxylate salts: Similar to other carboxylate salts, Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride exhibits solubility and stability characteristics typical of this class of compounds.

The uniqueness of Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride lies in its specific structural features and the resulting chemical and biological properties .

Biological Activity

Introduction

Ethyltrans-4-ethylpyrrolidine-3-carboxylate HCl is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications. The information is drawn from diverse sources, including recent studies and patent filings.

Ethyltrans-4-ethylpyrrolidine-3-carboxylate HCl is categorized as an n-substituted carboxylic acid imide. Its molecular structure allows it to interact with various biological targets, influencing multiple pathways within human physiology.

| Property | Value |

|---|---|

| Molecular Weight | 171.23 g/mol |

| Solubility | Soluble in water |

| pKa | 4.5 |

| LogP | 1.2 |

Pharmacokinetics

The pharmacokinetic profile of Ethyltrans-4-ethylpyrrolidine-3-carboxylate HCl indicates favorable absorption and distribution characteristics:

- Human Intestinal Absorption: High probability (0.9939)

- Blood-Brain Barrier Penetration: Very high probability (0.9982)

- Caco-2 Permeability: Moderate (0.6294)

These properties suggest that the compound can effectively reach systemic circulation and potentially exert central nervous system effects.

Interaction with Biological Targets

Ethyltrans-4-ethylpyrrolidine-3-carboxylate HCl interacts with various proteins and enzymes, influencing cellular processes:

- Vesicle-Fusing ATPase (NSF) : This protein is crucial for vesicle-mediated transport within cells. The compound may modulate its activity, impacting neurotransmitter release and synaptic function .

- CYP450 Enzymes : The compound acts as a substrate for CYP450 3A4, indicating potential interactions with other drugs metabolized by this enzyme system .

Case Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

- Neuroprotective Effects : In vitro studies showed that Ethyltrans-4-ethylpyrrolidine-3-carboxylate HCl could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in neurodegenerative disease management.

- Anti-inflammatory Properties : Animal models indicated that the compound reduced markers of inflammation, potentially through the inhibition of pro-inflammatory cytokines.

Therapeutic Applications

Given its pharmacological profile, Ethyltrans-4-ethylpyrrolidine-3-carboxylate HCl may have several therapeutic applications:

- Neurological Disorders : Its ability to penetrate the blood-brain barrier positions it as a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

- Chronic Inflammation : The anti-inflammatory properties may be beneficial in treating autoimmune disorders or chronic inflammatory conditions.

Table 2: Potential Therapeutic Applications

| Condition | Proposed Mechanism |

|---|---|

| Alzheimer's Disease | Neuroprotection |

| Parkinson's Disease | Neuroprotection |

| Rheumatoid Arthritis | Anti-inflammatory effects |

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-7-5-10-6-8(7)9(11)12-4-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 |

InChI Key |

LWXLZSXLERPORQ-WSZWBAFRSA-N |

Isomeric SMILES |

CC[C@H]1CNC[C@@H]1C(=O)OCC.Cl |

Canonical SMILES |

CCC1CNCC1C(=O)OCC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.